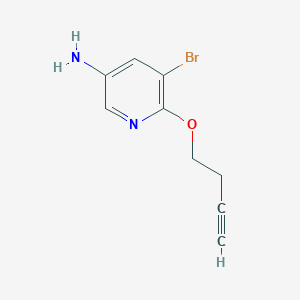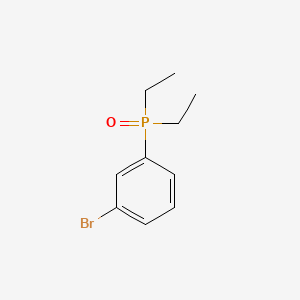![molecular formula C8H12N4 B13695811 1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
1-[(6-Methyl-3-pyridyl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Methyl-3-pyridyl)methyl]guanidine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This compound features a pyridine ring substituted with a methyl group at the 6-position and a guanidine group attached via a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methyl-3-pyridyl)methyl]guanidine typically involves the reaction of 6-methyl-3-pyridylmethyl chloride with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-[(6-Methyl-3-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the guanidine group.
科学的研究の応用
1-[(6-Methyl-3-pyridyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
作用機序
The mechanism of action of 1-[(6-Methyl-3-pyridyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
1-[(6-Methyl-3-pyridyl)methyl]guanidine can be compared with other similar compounds, such as:
Guanidine: A simpler compound with a similar guanidine group but lacking the pyridine ring.
6-Methyl-3-pyridylmethylamine: Similar structure but with an amine group instead of guanidine.
Nicotinamide: Contains a pyridine ring but with different substituents.
Uniqueness: this compound is unique due to its specific combination of a pyridine ring and a guanidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and interact with different molecular targets, making it valuable in research and industrial applications .
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
2-[(6-methylpyridin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-2-3-7(4-11-6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
InChIキー |
ZKROHAQHSYFDDR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
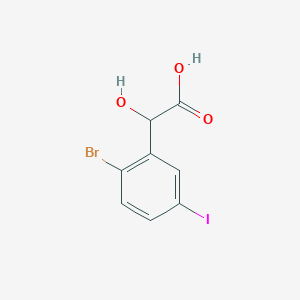
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

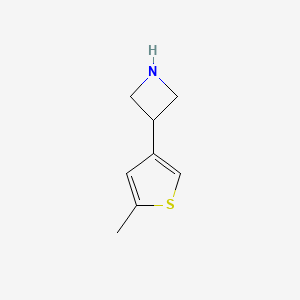
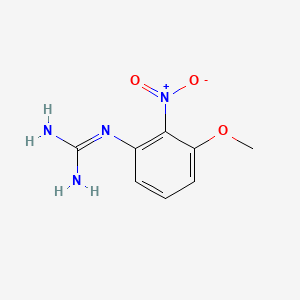
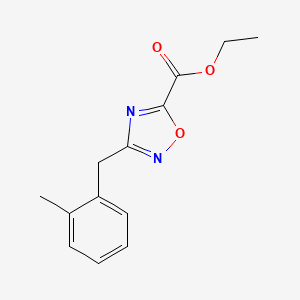
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

